Tetraphenylselenophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylselenophene 1,1-dioxide is a heterocyclic compound that features a selenium atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylselenophene 1,1-dioxide can be synthesized through the oxidation of tetraphenylselenophene. Common oxidizing agents used in this process include peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction typically occurs under mild conditions, and the workup procedure is straightforward, often involving simple filtration and purification steps.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylselenophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to tetraphenylselenophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the selenium atom.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., peracetic acid, m-chloroperbenzoic acid) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Tetraphenylselenophene.
Substitution: Substituted tetraphenylselenophene derivatives.
Scientific Research Applications
Tetraphenylselenophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which tetraphenylselenophene 1,1-dioxide exerts its effects involves interactions with molecular targets through its selenium atom. The compound can participate in redox reactions, influencing various biochemical pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Thiophene 1,1-dioxide: Similar structure but contains sulfur instead of selenium.
Tetraphenylthiophene 1,1-dioxide: Analogous compound with sulfur.
Benzo[b]thiophene 1,1-dioxide: Contains a fused benzene ring with sulfur.
Uniqueness: Tetraphenylselenophene 1,1-dioxide is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs.
Properties
CAS No. |
176763-16-9 |
---|---|
Molecular Formula |
C28H20O2Se |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2,3,4,5-tetraphenylselenophene 1,1-dioxide |
InChI |
InChI=1S/C28H20O2Se/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |
InChI Key |
DPFBPKUKBWEFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Se](=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.